molecular formula C15H13ClN2 B7855105 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride

3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride

Cat. No. B7855105
M. Wt: 256.73 g/mol
InChI Key: CVIPQUVYFLGTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C15H13ClN2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride involves the reaction of 4-biphenylcarboxaldehyde with hydrazine hydrate to form 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole. The resulting pyrazole is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.

Starting Materials
4-biphenylcarboxaldehyde, hydrazine hydrate, hydrochloric acid

Reaction
Step 1: 4-biphenylcarboxaldehyde is reacted with hydrazine hydrate in ethanol at reflux temperature to form 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole., Step 2: The resulting pyrazole is then dissolved in water and reacted with hydrochloric acid to form the hydrochloride salt of 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole., Step 3: The product is then isolated by filtration and dried under vacuum.

properties

IUPAC Name

5-(4-phenylphenyl)-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15;/h1-11H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIPQUVYFLGTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-biphenyl]-4-yl)-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.